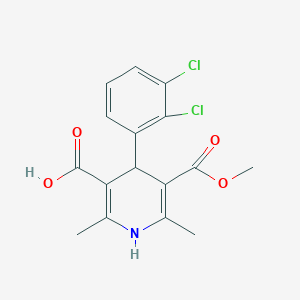

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Description

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid is a 1,4-dihydropyridine (DHP) derivative, structurally characterized by a 2,3-dichlorophenyl substituent at position 4, a methoxycarbonyl group at position 5, and a carboxylic acid moiety at position 2. This compound serves as a critical intermediate in synthesizing clevidipine butyrate, a short-acting calcium channel blocker used to manage hypertension . Its synthesis involves hydrogenation and esterification steps, with purification achieved via alkali-mediated salt formation to remove dicarboxylic acid impurities, ensuring high purity (>99%) for pharmaceutical applications .

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO4/c1-7-11(15(20)21)13(9-5-4-6-10(17)14(9)18)12(8(2)19-7)16(22)23-3/h4-6,13,19H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAOQTPGTBGTIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383176 | |

| Record name | 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123853-39-4, 105580-45-8 | |

| Record name | H-152/81 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123853394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | H-152/81 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446669RI9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (commonly referred to as compound A) is a member of the dihydropyridine class of compounds known for their diverse biological activities, particularly in cardiovascular pharmacology. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 4-(2,3-dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

- CAS Number : 1000341-75-2

- Molecular Formula : C16H15Cl2NO4

- Molecular Weight : 356.21 g/mol

- Purity : 97%

1. Vasodilatory Effects

One of the primary biological activities of compound A is its vasodilatory effect , which is significant for treating hypertension and other cardiovascular diseases. Studies have demonstrated that it exhibits selective cerebral vasodilating activity. This effect is attributed to its ability to relax vascular smooth muscle through calcium channel blockade mechanisms similar to those of well-known vasodilators such as nifedipine and papaverine .

2. Spasmolytic Activity

Compound A has shown potent spasmolytic activity in various experimental models. In isolated guinea-pig ileum studies, it inhibited contractions induced by acetylcholine and histamine, indicating its potential utility in treating gastrointestinal spasms . The effective doses (ED50) were determined through dose-response curves that highlighted its potency compared to traditional spasmolytics.

3. Toxicity Profile

The compound exhibits a favorable toxicity profile with low acute toxicity levels (LD50 values) compared to other dihydropyridine derivatives. This safety margin suggests a reduced risk of adverse effects during therapeutic use .

The mechanisms underlying the biological activities of compound A involve:

- Calcium Channel Blockade : Similar to other dihydropyridines, it inhibits calcium influx into vascular smooth muscle cells, leading to relaxation and vasodilation.

- Selective Targeting : The compound preferentially affects cerebral arteries over peripheral vessels, which may enhance its therapeutic efficacy in cerebrovascular conditions .

Case Study 1: Cerebral Vasodilation

In a controlled study involving animal models, compound A was administered intravenously at doses of 0.01 mg/kg and 0.03 mg/kg. Results indicated a significant increase in vertebral blood flow compared to femoral blood flow, demonstrating its selective action on cerebral vasculature .

Case Study 2: Gastrointestinal Spasm Relief

In another study focusing on gastrointestinal motility disorders, compound A was tested against standard spasmolytics. It exhibited superior efficacy in reducing contractions in isolated ileum preparations, providing an alternative treatment option for patients suffering from gastrointestinal spasms .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid |

| CAS Number | 1000341-75-2 |

| Molecular Formula | C16H15Cl2NO4 |

| Molecular Weight | 356.21 g/mol |

| Purity | 97% |

| Vasodilatory Activity | Selective for cerebral vessels |

| Spasmolytic Activity | Potent inhibition of smooth muscle contractions |

| LD50 | Lower than traditional dihydropyridines |

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for various therapeutic applications:

Antidiabetic Activity

Research indicates that dihydropyridine derivatives can act as inhibitors of 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in glucose metabolism and insulin sensitivity. Studies have shown that compounds similar to this one may help in managing diabetes by improving insulin sensitivity and reducing blood glucose levels .

Antioxidant Properties

Dihydropyridines are known for their antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Cardiovascular Benefits

Dihydropyridine derivatives have been widely studied for their vasodilatory effects, which can lead to reduced blood pressure and improved cardiovascular health. The compound's ability to modulate calcium channels may contribute to these beneficial effects.

Case Studies

Comparison with Similar Compounds

Key Compounds:

4-(3-Nitrophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (CAS 74936-72-4) Substituents: 3-Nitrophenyl at position 3. Properties: Molecular weight 332.308 g/mol, boiling point 505°C, density 5.1E-11 mmHg at 25°C . Synthesis: Modified Hantzsch reaction under phase transfer catalysis, yielding 81% in methanol at 70°C .

(S)-4-(2,3-Dichlorophenyl)-5-pivaloyloxymethoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (CAS 164263-06-3)

- Substituents : Pivaloyloxymethoxycarbonyl ester at position 4.

- Comparison : The bulky pivaloyl group improves metabolic stability and oral bioavailability compared to methoxycarbonyl, a feature critical for prodrug design .

4-(2-Chlorophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester (CAS 109329-68-2)

- Substituents : 2-Chlorophenyl at position 4, dual methyl esters.

- Comparison : The absence of a carboxylic acid group reduces polarity, increasing membrane permeability but limiting water solubility .

Pharmacological Implications

- Electron-Withdrawing Groups: Nitro (NO₂) and chloro (Cl) substituents enhance calcium channel binding affinity by polarizing the DHP ring. However, nitro groups may increase oxidative degradation risks .

- Lipophilicity : The 2,3-dichlorophenyl group in the target compound offers optimal lipophilicity for vascular selectivity, whereas nitro-substituted derivatives may exhibit reduced tissue penetration .

- Metabolic Stability : Bulky esters (e.g., pivaloyloxymethoxycarbonyl) in CAS 164263-06-3 prolong half-life, whereas methoxycarbonyl in the target compound supports rapid cleavage for short-acting effects .

Q & A

Q. Basic

- NMR (¹H/¹³C): Confirm regiochemistry via methyl group singlet integration (δ 2.2–2.5 ppm for C2/C6-CH₃) and dihydropyridine ring proton splitting patterns .

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and methanol/water mobile phase to assess purity (>98% as per pharmacopeial standards) .

- IR: Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and dihydropyridine ring (N-H bend at ~3300 cm⁻¹) .

Q. Advanced

- X-ray crystallography: Resolve stereochemical ambiguity (e.g., boat vs. chair conformation of the 1,4-DHP ring) and confirm substituent orientation .

- Chiral HPLC or SFC: Separate enantiomers if asymmetric synthesis is attempted, using chiral stationary phases (e.g., amylose or cellulose derivatives) .

- Solid-state NMR: Investigate polymorphic forms, which can affect bioavailability and stability .

How can researchers resolve contradictions in reported biological activity data for this compound?

Basic

Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, calcium concentration). Standardize protocols using reference compounds (e.g., nifedipine for calcium channel blocking assays) and replicate experiments across multiple labs .

Advanced

Employ orthogonal assays:

- In vitro: Compare patch-clamp results (ion channel specificity) with fluorescent calcium imaging (intracellular Ca²⁺ flux).

- In silico: Use molecular dynamics simulations to assess binding kinetics under different pH or ionic conditions .

- Meta-analysis: Pool data from published studies (e.g., IC₅₀ values) and apply statistical models (ANOVA, Bayesian inference) to identify outliers or confounding variables .

What strategies mitigate diastereomer formation during synthesis?

Q. Advanced

- Steric hindrance: Introduce bulky substituents (e.g., tert-butyl groups) at C2/C6 to restrict ring puckering and enforce a planar transition state .

- Chiral catalysts: Use Ru(II)- or Rh(I)-based complexes to induce enantioselectivity in the Hantzsch reaction .

- Dynamic kinetic resolution: Employ enzymes (e.g., lipases) to selectively esterify one enantiomer during synthesis .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Basic

Store the compound at 2–8°C in airtight, light-protected containers to prevent oxidation of the 1,4-DHP ring. Degradation products (e.g., pyridine derivatives) can be detected via HPLC and quantified using calibration curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.